molecular formula C17H17N3O3 B2723042 3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea CAS No. 1808640-55-2

3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea

Cat. No. B2723042
CAS RN: 1808640-55-2
M. Wt: 311.341
InChI Key: SNCQCZULZDACCQ-UHFFFAOYSA-N
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Description

The compound “3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea” is an organic compound. It contains a urea group (-NH-CO-NH-) and an azetidine ring (a four-membered ring with three carbon atoms and one nitrogen atom). The presence of the hydroxyphenyl group suggests that it might have some interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the urea group, the azetidine ring, and the hydroxyphenyl group. These functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The urea group might participate in hydrogen bonding, the azetidine ring might undergo ring-opening reactions, and the hydroxyphenyl group might undergo reactions typical of phenols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the hydroxyphenyl group might make it somewhat polar, and the azetidine ring might confer some degree of rigidity to the molecule .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to speculate about its mechanism of action. It could potentially interact with biological targets through the functional groups present in its structure .

Safety and Hazards

Without specific toxicity data for this compound, it’s difficult to provide accurate information about its safety and hazards. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and its potential biological activity. Such studies could provide valuable information about this compound and its potential applications .

properties

IUPAC Name

1-[(3-hydroxyphenyl)methyl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-15-3-1-2-12(10-15)11-18-17(23)19-13-4-6-14(7-5-13)20-9-8-16(20)22/h1-7,10,21H,8-9,11H2,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCQCZULZDACCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=C(C=C2)NC(=O)NCC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea

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